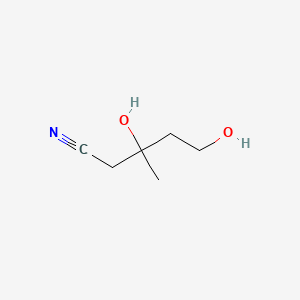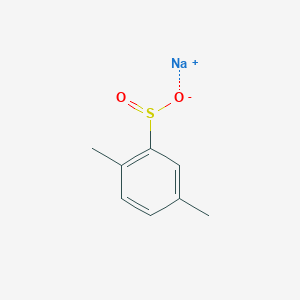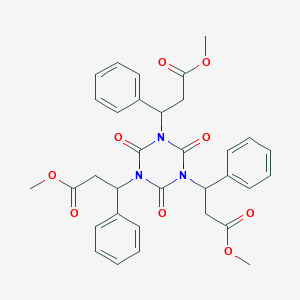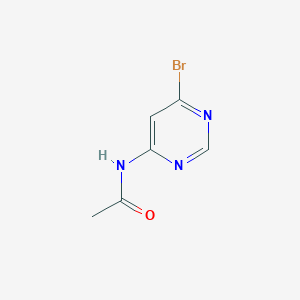
Pentanenitrile, 3,5-dihydroxy-3-methyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentanenitrile, 3,5-dihydroxy-3-methyl is an organic compound with the molecular formula C6H11NO2 It is a nitrile derivative with two hydroxyl groups and a methyl group attached to the pentane chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pentanenitrile, 3,5-dihydroxy-3-methyl can be achieved through several methods. One common approach involves the reaction of 3,5-dihydroxy-3-methylpentanoic acid with a dehydrating agent such as thionyl chloride to form the corresponding nitrile. The reaction is typically carried out under reflux conditions with an inert atmosphere to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the catalytic hydrogenation of 3,5-dihydroxy-3-methylpentanenitrile using a palladium catalyst. This method offers high yields and purity, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Pentanenitrile, 3,5-dihydroxy-3-methyl undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: 3,5-dioxo-3-methylpentanenitrile or 3,5-dicarboxy-3-methylpentanenitrile.
Reduction: 3,5-dihydroxy-3-methylpentylamine.
Substitution: 3,5-dialkoxy-3-methylpentanenitrile or 3,5-diacyl-3-methylpentanenitrile.
Scientific Research Applications
Pentanenitrile, 3,5-dihydroxy-3-methyl has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Pentanenitrile, 3,5-dihydroxy-3-methyl involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological macromolecules, while the nitrile group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-Methylpentanenitrile: Lacks the hydroxyl groups, resulting in different chemical reactivity and applications.
3,5-Dihydroxy-3-methylpentanoic acid: Contains a carboxylic acid group instead of a nitrile group, leading to different chemical properties and uses.
3,5-Dihydroxy-3-methylpentylamine: Formed by the reduction of the nitrile group, with distinct biological activities.
Uniqueness
Pentanenitrile, 3,5-dihydroxy-3-methyl is unique due to the presence of both hydroxyl and nitrile functional groups, which confer a combination of reactivity and versatility not found in similar compounds. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C6H11NO2 |
|---|---|
Molecular Weight |
129.16 g/mol |
IUPAC Name |
3,5-dihydroxy-3-methylpentanenitrile |
InChI |
InChI=1S/C6H11NO2/c1-6(9,2-4-7)3-5-8/h8-9H,2-3,5H2,1H3 |
InChI Key |
RLUNXOOTUPCUEU-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCO)(CC#N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![12-Methoxy-5,7,9,20-tetraoxahexacyclo[11.7.0.02,10.03,8.04,6.014,18]icosa-1,10,12,14(18)-tetraene-17,19-dione](/img/structure/B12093564.png)





![4,6-Dichloro-2-(chloromethyl)benzo[d]thiazole](/img/structure/B12093592.png)



![7-(Benzyloxy)-5-hydroxy-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B12093625.png)
![7-Bromo-3-methyl-2,3-dihydropyrazolo[5,1-b]oxazole](/img/structure/B12093631.png)
